N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide is a useful research compound. Its molecular formula is C14H12Cl2N2O and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on similar compounds has detailed the structural characteristics and the intermolecular interactions that define their behavior. For example, studies have elucidated the crystal structures of certain acetamides, revealing intricate hydrogen bonding patterns and molecular conformations that contribute to their stability and reactivity. These structural insights are crucial for understanding how such compounds can be utilized in various scientific applications, including drug design and materials development. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the formation of 3-D molecular arrays and influence the physical properties of these compounds (Boechat et al., 2011).
Pharmacological Potential
The synthesis and characterization of derivatives of similar compounds have been a focus of research due to their potential pharmacological applications. Studies have evaluated the antibacterial activity of novel synthesized acetamide derivatives, demonstrating that they exhibit moderate to good activity against both gram-positive and gram-negative bacteria. Such findings underscore the potential of these compounds in developing new antimicrobial agents. The quantitative structure-activity relationship (QSAR) studies further aid in understanding the influence of molecular structures on their biological activity, guiding the design of more effective compounds (Desai et al., 2008).
Materials Science and Chemical Synthesis
In materials science, the structural characteristics of acetamide derivatives have implications for their utility as intermediates in the synthesis of complex organic molecules and materials. Their reactivity and the formation of specific molecular arrangements are of interest for the development of new materials with desired properties. The analysis of different molecular conformations and the resulting hydrogen bonding patterns contribute to a deeper understanding of their chemical behavior, which is essential for their application in the synthesis of novel materials (Narayana et al., 2016).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVLTRVHLKVTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.